Technical Guide: 1-Fluoro-4-(methoxymethyl)benzene
Technical Guide: 1-Fluoro-4-(methoxymethyl)benzene
This technical guide provides an in-depth analysis of 1-Fluoro-4-(methoxymethyl)benzene (CAS 7116-50-9), a critical intermediate in medicinal chemistry used for introducing the metabolically stable 4-fluorobenzyl ether pharmacophore.[1]
Strategic Reagent Profile for Medicinal Chemistry & Drug Development[1]
Part 1: Executive Summary & Core Identity
1-Fluoro-4-(methoxymethyl)benzene , also known as 4-Fluorobenzyl methyl ether , is a specialized building block used to incorporate the 4-fluorobenzyl moiety into small molecule drugs and agrochemicals.[1] Unlike simple benzyl ethers, which are susceptible to rapid metabolic dealkylation by Cytochrome P450 enzymes, the para-fluorine substitution provides electronic deactivation and blocks metabolic oxidation at the vulnerable para-position.[1][2]
This compound serves two primary roles in drug design:
-
Bioisosteric Replacement: It acts as a lipophilic, metabolically robust surrogate for non-fluorinated benzyl ethers.[1][2]
-
Synthetic Intermediate: It functions as a precursor for complex heterocycles via directed ortho-metallation or benzylic functionalization.[1][2]
Chemical Identity Table
| Property | Specification |
| CAS Number | 7116-50-9 |
| IUPAC Name | 1-Fluoro-4-(methoxymethyl)benzene |
| Synonyms | 4-Fluorobenzyl methyl ether; p-Fluorobenzyl methyl ether |
| SMILES | COCc1ccc(F)cc1 |
| Molecular Formula | C₈H₉FO |
| Molecular Weight | 140.16 g/mol |
| Physical State | Colorless Liquid |
| Boiling Point | ~170–175 °C (Estimated at 760 mmHg) |
| Solubility | Soluble in DCM, THF, Et₂O; Insoluble in water |
Part 2: Synthetic Methodologies
The synthesis of 1-Fluoro-4-(methoxymethyl)benzene is typically achieved via Williamson Ether Synthesis .[1] Two primary routes are established depending on the starting material availability (Alcohol vs. Halide).[2]
Route A: Nucleophilic Substitution (From Benzyl Bromide)
Best for large-scale synthesis where 4-fluorobenzyl bromide is available.[1]
Mechanism: Sₙ2 Nucleophilic Substitution.[1][2] Protocol:
-
Reagents: 4-Fluorobenzyl bromide (1.0 eq), Sodium Methoxide (NaOMe, 1.2 eq).
-
Solvent: Anhydrous Methanol (MeOH) or THF.
-
Procedure:
Route B: O-Methylation (From Benzyl Alcohol)
Best for laboratory scale or when avoiding lachrymatory benzyl bromides.[1]
Mechanism: Deprotonation followed by Methylation.[1][2] Protocol:
-
Reagents: 4-Fluorobenzyl alcohol (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.1 eq), Methyl Iodide (MeI, 1.2 eq).
-
Procedure:
Visualization: Synthetic Pathways
Figure 1: Dual synthetic pathways for CAS 7116-50-9 utilizing standard Williamson ether chemistry.
Part 3: Applications in Medicinal Chemistry[3][4][5][6]
Metabolic Stability & Bioisosterism
The 4-fluorobenzyl ether moiety is a superior pharmacophore compared to the non-fluorinated benzyl ether.[1][2]
-
Mechanism: The C–F bond is extremely strong (approx. 116 kcal/mol) and non-polarizable.[2]
-
Effect: Placing fluorine at the para-position blocks metabolic hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), which typically attack the electron-rich para-position of aromatic rings.[1]
-
Outcome: Extended half-life (
) and improved oral bioavailability.[1][2]
Electronic Modulation (Hammett σ-Constants)
The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) while donating electrons via resonance (+R).[1][2]
-
Hammett σₚ: 0.06[1]
-
Impact: This modulation lowers the electron density of the aromatic ring compared to a simple benzyl ether, potentially reducing the rate of oxidative dealkylation at the benzylic carbon.[2]
Strategic Usage Decision Tree
Figure 2: Decision logic for incorporating the 4-fluorobenzyl ether motif in lead optimization.
Part 4: Safety & Handling (MSDS Highlights)
While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions for benzylic ethers and fluorinated aromatics.[2]
-
Hazards:
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen or Argon) to prevent slow oxidation to the benzaldehyde or benzoic acid derivatives over prolonged periods.[2]
-
Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HF generation).
References
-
Meanwell, N. A. (2018).[2][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2][3] [Link][2][3]
-
Organic Chemistry Portal . (n.d.).[1][2] Williamson Ether Synthesis. Retrieved from [Link]
-
ChemSrc . (2025).[1][2] CAS 7116-50-9 Entry.[1][4][5][6][7] Retrieved from [Link][2]
Sources
- 1. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 4. 28490-57-5|1-Fluoro-3-(methoxymethyl)benzene|BLD Pharm [bldpharm.com]
- 5. 459-56-3|(4-Fluorophenyl)methanol|BLD Pharm [bldpharm.com]
- 6. 1-fluoro-4-(phenylsulphonyl)benzene | CAS#:312-31-2 | Chemsrc [chemsrc.com]
- 7. Chemical Product Catalog _Letter F_Page 377_Chemicalbook [chemicalbook.com]
